molecular formula C19H21ClN2O2 B278387 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,4-dimethylbenzamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,4-dimethylbenzamide

Cat. No. B278387
M. Wt: 344.8 g/mol
InChI Key: BYMKFTVGHSWUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,4-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CMMD or Compound 10. CMMD is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of CMMD involves the inhibition of several signaling pathways, including the AKT/mTOR and NF-κB pathways. CMMD has been shown to bind to the ATP-binding site of AKT, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the mTOR pathway, which is involved in cell growth and proliferation. CMMD has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CMMD has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. CMMD has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CMMD has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.

Advantages and Limitations for Lab Experiments

CMMD has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. CMMD has also been shown to have high selectivity for its target proteins, which reduces off-target effects. However, CMMD has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, CMMD has not been extensively studied in vivo, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on CMMD. One direction is to investigate its potential for combination therapy with other anti-cancer drugs. Another direction is to study its effects on other signaling pathways, such as the JAK/STAT pathway, which is involved in immune cell function. Additionally, more studies are needed to determine the pharmacokinetics and toxicity of CMMD in vivo, which is essential for its clinical development.
Conclusion:
In conclusion, N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,4-dimethylbenzamide is a small molecule inhibitor that has potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of several signaling pathways, and it has been shown to have several biochemical and physiological effects. While CMMD has some limitations for lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of CMMD involves several steps, including the reaction of 3-chloro-4-nitroaniline with morpholine, followed by reduction with tin and hydrochloric acid to form 3-chloro-4-(morpholin-4-yl)aniline. This intermediate is then reacted with 2,4-dimethylbenzoyl chloride in the presence of triethylamine to form CMMD. The final compound is purified by column chromatography to obtain a white solid.

Scientific Research Applications

CMMD has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CMMD has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CMMD has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells.

properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2,4-dimethylbenzamide

InChI

InChI=1S/C19H21ClN2O2/c1-13-3-5-16(14(2)11-13)19(23)21-15-4-6-18(17(20)12-15)22-7-9-24-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,23)

InChI Key

BYMKFTVGHSWUAO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

Origin of Product

United States

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